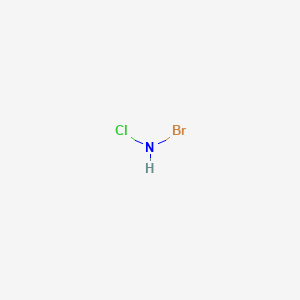
Bromochloroamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromochloroamine is a halogenated amine compound with the chemical formula HBrClN. It is a member of the halamine family, which includes chloramines and bromamines. These compounds are known for their strong oxidizing properties and are commonly used in water disinfection processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromochloroamine can be synthesized through the reaction of hypobromous acid (HOBr) and hypochlorous acid (HOCl) with ammonia (NH3). The reaction typically occurs in aqueous solution under controlled pH conditions to ensure the formation of the desired halamine .
Industrial Production Methods: In industrial settings, this compound is produced by introducing bromine and chlorine gases into an aqueous ammonia solution. The reaction is carefully monitored to maintain the appropriate pH and temperature, ensuring the efficient formation of this compound .
Chemical Reactions Analysis
Types of Reactions: Bromochloroamine undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with organic and inorganic compounds.
Substitution: this compound can participate in substitution reactions, where the bromine or chlorine atom is replaced by another substituent.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include reducing agents such as sodium thiosulfate (Na2S2O3) and hydrogen peroxide (H2O2).
Substitution Reactions: These reactions often occur in the presence of nucleophiles like hydroxide ions (OH-) or other halide ions (Cl-, Br-).
Major Products Formed:
Oxidation: The major products include oxidized organic compounds and halide ions.
Substitution: The products depend on the nucleophile used, resulting in compounds like chloroamines or bromoamines.
Scientific Research Applications
Bromochloroamine has a wide range of applications in scientific research:
Mechanism of Action
Bromochloroamine exerts its effects through its strong oxidizing properties. It reacts with microbial cell walls and membranes, leading to the disruption of cellular functions and ultimately cell death. The compound targets various molecular pathways, including protein denaturation and DNA damage, which contribute to its antimicrobial activity .
Comparison with Similar Compounds
Chloramine (NH2Cl): A widely used disinfectant in water treatment.
Bromamine (NH2Br): Another halamine with similar oxidizing properties.
Comparison:
Properties
CAS No. |
77352-23-9 |
|---|---|
Molecular Formula |
BrClHN |
Molecular Weight |
130.37 g/mol |
InChI |
InChI=1S/BrClHN/c1-3-2/h3H |
InChI Key |
SXRWJOLQEBEZCM-UHFFFAOYSA-N |
Canonical SMILES |
N(Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















